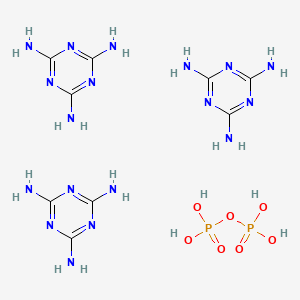

Tri(1,3,5-triazine-2,4,6-triamine) diphosphate

Description

Properties

CAS No. |

85068-66-2 |

|---|---|

Molecular Formula |

C9H22N18O7P2 |

Molecular Weight |

556.34 g/mol |

IUPAC Name |

phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/3C3H6N6.H4O7P2/c3*4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h3*(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) |

InChI Key |

MNOBSBCVDHHXLK-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Ionic Liquid Catalysis (One-Pot Method)

A notable method for synthesizing triazine derivatives similar to tri(1,3,5-triazine-2,4,6-triamine) diphosphate involves the use of acidic ionic liquids as both solvent and catalyst. This method is characterized by:

- Raw Materials: Resorcinol and cyanuric chloride as starting materials.

- Catalyst/Solvent: Acidic ionic liquid, often a trifluoromethane sulfonic acid-based ionic liquid.

- Reaction Conditions: Heating and stirring at 80–120 °C (preferably around 110 °C) for 8–12 hours.

- Process: One-pot reaction where cyanuric chloride undergoes nucleophilic substitution by resorcinol in the presence of the ionic liquid.

- Post-Treatment: Extraction with toluene, washing, drying, and recrystallization from 80% methanol aqueous solution.

- Yield and Purity: Yields up to 90%, with purity greater than 99.5% by HPLC, and melting points above 300 °C.

- Environmental Aspect: The ionic liquid can be recovered and reused, reducing waste and environmental impact.

This method is advantageous due to mild reaction conditions, high yield, and environmental friendliness.

Michaelis–Arbuzov Rearrangement Followed by Nucleophilic Substitution

Another sophisticated approach involves a two-step process:

- Step 1: Michaelis–Arbuzov rearrangement of cyanuric chloride with trialkyl phosphite (e.g., triethyl phosphite) to produce 2,4,6-trisdialkoxyphosphinyl-1,3,5-triazine intermediates.

- Step 2: Nucleophilic substitution on the triazine ring carbon atoms facilitated by the electron-withdrawing phosphonate groups, allowing further functionalization with amines or other nucleophiles.

Key points:

- The reaction can be vigorous at ambient conditions or conducted in boiling solvents.

- Using three equivalents of trialkyl phosphite per cyanuric chloride is sufficient for full substitution.

- Attempts to prepare di-substituted triazine derivatives with partial substitution were less successful due to the electron-withdrawing effect of phosphonate groups.

- The resulting phosphino-derivatives have been characterized by NMR, elemental analysis, and X-ray crystallography.

- This method yields high purity and high yield products suitable for further derivatization.

Sequential Nucleophilic Substitution on Cyanuric Chloride

The classical synthetic route to 2,4,6-trisubstituted-1,3,5-triazines involves stepwise nucleophilic substitution of cyanuric chloride:

- First substitution: Reaction with oxygen-centered nucleophiles (alkoxides) to form 2,4,6-trialkoxy-1,3,5-triazines.

- Second substitution: Introduction of amino groups by reaction with primary amines at controlled temperatures.

- Third substitution: Further substitution with sulfur or nitrogen nucleophiles to obtain tri-substituted triazines.

This method allows the preparation of symmetric and asymmetric tri-substituted triazines with various functional groups, including amino groups essential for this compound synthesis.

Condensation Polymerization with Formaldehyde (For Related Melamine Phosphates)

For related compounds such as melamine phosphate (1,3,5-triazine-2,4,6-triamine monophosphate), preparation involves:

- Condensation polymerization of melamine with formaldehyde.

- Subsequent reaction with phosphoric acid or phosphate sources to form phosphate salts.

- This method is more relevant for polymeric or salt forms but provides insight into phosphate incorporation on triazine amines.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Purity (%) | Advantages | Notes |

|---|---|---|---|---|---|---|

| Ionic Liquid Catalysis (One-Pot) | Resorcinol, Cyanuric chloride | 80–120 °C, 8–12 h, acidic ionic liquid | Up to 90 | ≥99.5 | Mild, high yield, recyclable catalyst | Environmentally friendly, high purity |

| Michaelis–Arbuzov + Nucleophilic Substitution | Cyanuric chloride, trialkyl phosphite, amines | Ambient to reflux, 1–3 days | High | High | High purity, versatile derivatives | Requires careful control, multi-step |

| Sequential Nucleophilic Substitution | Cyanuric chloride, alkoxides, amines, thiols | Stepwise, controlled temperature | 44–98 | Moderate to high | Flexible substitution pattern | Can prepare symmetric/asymmetric triazines |

| Condensation Polymerization (Related) | Melamine, formaldehyde, phosphate | Polymerization conditions | Variable | Variable | Suitable for polymeric phosphates | Less direct for diphosphate compound |

Detailed Research Findings

- The ionic liquid method achieves high purity and yield with a simple one-pot process, using trifluoromethane sulfonic acid-based ionic liquids that can be recycled, reducing waste and environmental impact.

- The Michaelis–Arbuzov rearrangement is a powerful tool to introduce phosphonate groups onto the triazine ring, enabling further functionalization and synthesis of organophosphorus triazine derivatives with high thermal stability and char yield.

- Sequential substitution on cyanuric chloride allows precise control over the substitution pattern, enabling the synthesis of tri(1,3,5-triazine-2,4,6-triamine) derivatives with various substituents, including amino and phosphate groups.

- The condensation polymerization approach is more suited for producing melamine phosphate salts and related compounds, which are structurally related but differ in polymeric nature.

Chemical Reactions Analysis

Types of Reactions

Tri(1,3,5-triazine-2,4,6-triamine) diphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can convert the phosphate groups to phosphites or hypophosphites.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, phosphates, phosphites, and other related compounds .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties

Tri(1,3,5-triazine-2,4,6-triamine) diphosphate derivatives have been investigated for their potential as anticancer agents. Research indicates that derivatives of 1,3,5-triazine compounds demonstrate significant cytotoxic activity against various cancer cell lines. For instance, a study synthesized and evaluated several tri-amino-substituted 1,3,5-triazine derivatives for their efficacy against non-small cell lung cancer (A549), ovarian cancer, and breast cancer. These compounds showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .

1.2 Metabolic Syndrome and Diabetes Treatment

The compound has also been explored for its potential in treating metabolic syndromes and diabetes. A patent describes a formulation containing 1,3,5-triazine-2,4,6-triamine aimed at reducing blood glucose levels and improving lipid metabolism. The studies suggest that these compounds can lower triglyceride synthesis significantly compared to control groups . This highlights the compound's role in metabolic regulation.

Material Science Applications

2.1 Antimicrobial Activity

Research has shown that triazine-based dendrimers exhibit remarkable antimicrobial properties against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. These dendrimers can be synthesized using tri(1,3,5-triazine-2,4,6-triamine) as a branching unit. The antimicrobial activity of these compounds makes them valuable in developing new treatments to combat antibiotic resistance .

2.2 Flame Retardants

This compound is also being studied for its application as a flame retardant in various materials. Its chemical structure provides thermal stability and resistance to combustion when incorporated into polymers and other materials . This application is particularly relevant in industries where fire safety is paramount.

Research Findings

The following table summarizes key findings from recent studies on this compound:

Case Studies

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing new derivatives of tri(1,3,5-triazine-2,4,6-triamine) targeting dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines while showing minimal toxicity to normal cells .

Case Study 2: Metabolic Regulation

In another investigation into metabolic syndromes, researchers formulated a drug using this compound that successfully lowered blood glucose levels in diabetic mouse models. The compound demonstrated superior efficacy compared to existing treatments like metformin .

Mechanism of Action

The mechanism of action of tri(1,3,5-triazine-2,4,6-triamine) diphosphate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and interact with nucleic acids. The exact mechanism depends on the specific application and the target organism or system .

Comparison with Similar Compounds

Melamine Phosphate (CAS No. 41583-09-9)

- Structure : A 1:1 adduct of melamine and phosphoric acid.

- Properties: Exhibits lower thermal stability (decomposition starts at ~250°C) compared to tri(1,3,5-triazine-2,4,6-triamine) diphosphate (~300°C). Limited data on environmental persistence and toxicity are available, with most studies extrapolated from melamine .

- Applications : Used in intumescent coatings and polyolefins but less effective in high-temperature polymers due to early decomposition.

Melamine Pyrophosphate (CAS No. 15541-60-3)

- Structure : A 1:1 complex of melamine and pyrophosphoric acid (H₄P₂O₇).

- Properties : Shares the same molecular formula (C₃H₁₀N₆O₇P₂ ) as this compound but differs in phosphate linkage. It demonstrates superior char formation in polyamides and polyesters .

- Applications : Preferred in engineering plastics (e.g., nylon 6) for synergistic effects with other flame retardants.

Melamine Polyphosphate (CAS No. 56386-64-2)

Melamine Isocyanurate (CAS No. 37640-57-6)

- Structure : A 1:1 complex of melamine and isocyanuric acid.

- Properties: Non-phosphorus flame retardant with excellent smoke suppression but inferior thermal stability (decomposes at ~350°C vs. ~300°C for this compound) .

Data Table: Comparative Analysis

Research Findings

- Synthetic Pathways : this compound is synthesized via controlled phosphorylation of melamine, avoiding side reactions seen in melamine polyphosphate synthesis (e.g., cross-linking) .

- Flame Retardancy : In polypropylene, it achieves a UL-94 V-0 rating at 25% loading, outperforming melamine phosphate (30% required) but underperforming against melamine polyphosphate (20%) .

Biological Activity

Tri(1,3,5-triazine-2,4,6-triamine) diphosphate is a compound derived from the triazine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a triazine core with three amine groups and two phosphate moieties. This unique structure enhances its solubility and reactivity compared to simpler triazine derivatives. The molecular formula of the compound is , with a molecular weight of approximately 336.23 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The compound exhibits a preference for nucleophilic substitutions due to the weaker resonance energy of the triazine ring compared to aromatic compounds. This allows it to interact effectively with various biological macromolecules.

- Antiviral Properties : Research indicates that derivatives of 1,3,5-triazines have shown significant antiviral activity against various pathogens. For instance, a related compound demonstrated protective and curative effects against Potato Virus Y (PVY), suggesting potential applications in antiviral therapies .

- Anticancer Activity : this compound has been studied for its anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

Case Studies and Research Findings

- Antiviral Activity Against PVY :

- Anticancer Potential :

- Synthesis and Characterization :

Q & A

Q. What are the optimal conditions for synthesizing Tri(1,3,5-triazine-2,4,6-triamine) diphosphate to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves reacting 1,3,5-triazine-2,4,6-triamine (melamine) with diphosphoric acid under controlled stoichiometric conditions. Key parameters include:

- Solvent selection : Tetrahydrofuran (THF) is commonly used for its ability to dissolve both reactants and stabilize intermediates .

- Reagent ratios : A 1:1 molar ratio of melamine to diphosphoric acid minimizes byproduct formation .

- Reaction duration : Extended reaction times (3–5 days) at room temperature improve crystallinity, monitored via thin-layer chromatography (TLC) .

- Purification : Column chromatography or recrystallization from ethanol removes unreacted starting materials and salts (e.g., triethylammonium chloride) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR) : <sup>31</sup>P NMR identifies phosphate coordination modes, while <sup>1</sup>H and <sup>13</sup>C NMR confirm triazine ring integrity .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves hydrogen-bonding networks between triazine and phosphate groups, critical for understanding thermal stability .

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) verifies molecular ion peaks (e.g., m/z 304.10 for C3H10N6O7P2) .

Q. How should researchers handle and store this compound to prevent degradation during experimental workflows?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to inhibit hydrolysis. Avoid prolonged exposure to humidity (>30% RH) .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize dermal exposure. Incompatible with strong oxidizers (e.g., peroxides) .

- Disposal : Treat as hazardous waste; incinerate at >800°C with scrubbers to neutralize phosphoric acid byproducts .

Advanced Research Questions

Q. What mechanisms underlie the flame-retardant properties of this compound in polymer matrices, and how can these be quantitatively evaluated?

- Methodological Answer : The compound acts via gas-phase radical quenching and condensed-phase char formation :

- Gas-phase analysis : Use pyrolysis-GC/MS to detect phosphoric acid derivatives (e.g., PO· radicals) that inhibit combustion .

- Char characterization : Thermogravimetric analysis (TGA) coupled with FT-IR quantifies residual carbon content and identifies crosslinked phosphate-carbon networks .

- Cone calorimetry : Measure heat release rate (HRR) and smoke production in ASTM E1354-compliant setups to benchmark performance against commercial retardants .

Q. How can contradictory data regarding the thermal stability and decomposition pathways of this compound be resolved in interdisciplinary studies?

- Methodological Answer : Discrepancies often arise from differing experimental conditions:

- Controlled atmosphere studies : Perform TGA under nitrogen vs. air to distinguish oxidative vs. pyrolytic degradation pathways .

- Isothermal aging : Age samples at 150–200°C for 24–72 hours and analyze residues via XRD to identify phase transitions (e.g., melamine recrystallization) .

- Cross-lab validation : Compare data with reference materials (e.g., melamine polyphosphate) using standardized protocols from EPA or REACH dossiers .

Q. What advanced computational modeling approaches are suitable for predicting the interaction between this compound and biological macromolecules?

- Methodological Answer :

- Density Functional Theory (DFT) : Model hydrogen-bonding interactions between phosphate groups and protein active sites (e.g., ATP-binding pockets) using software like Gaussian or ORCA .

- Molecular Dynamics (MD) : Simulate adsorption on lipid bilayers or DNA using CHARMM or AMBER force fields to assess membrane permeability .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with cytotoxicity data from in vitro assays (e.g., MTT tests on HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.